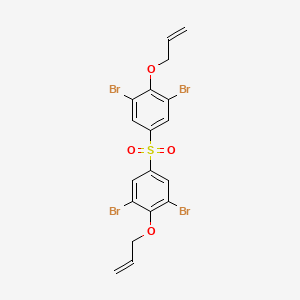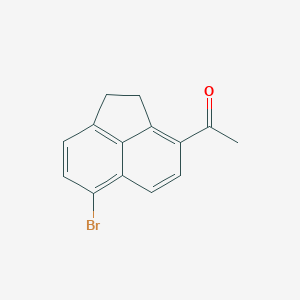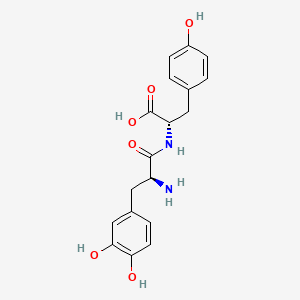![molecular formula C10H22O4S.C6H15NO3<br>C16H37NO7S B14673345 2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate CAS No. 39943-70-9](/img/structure/B14673345.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate is a compound that combines the properties of both 2-[Bis(2-hydroxyethyl)amino]ethanol and decyl hydrogen sulfate. This compound is known for its applications in various industries, including its use as an emulsifier, surfactant, and in polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[Bis(2-hydroxyethyl)amino]ethanol is typically synthesized through the reaction of ethylene oxide with ammonia. The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained . Decyl hydrogen sulfate can be prepared by the sulfation of decanol using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted under optimized conditions to maximize yield and purity . Decyl hydrogen sulfate is produced through continuous sulfation processes, where decanol is reacted with sulfur trioxide in a falling film reactor .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Major Products
The major products formed from the reactions of 2-[Bis(2-hydroxyethyl)amino]ethanol include its oxidized and reduced forms, as well as substituted derivatives where the hydroxyl groups are replaced with other functional groups .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. This compound can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions . Decyl hydrogen sulfate acts as a surfactant by reducing the surface tension of liquids, thereby improving the mixing and dispersion of different phases .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure to 2-[Bis(2-hydroxyethyl)amino]ethanol, but with three hydroxyl groups instead of two.
Ethanolamine: Contains only one hydroxyl group and is less hydrophilic compared to 2-[Bis(2-hydroxyethyl)amino]ethanol.
Decyl sulfate: Similar to decyl hydrogen sulfate but lacks the hydrogen atom, making it a stronger surfactant.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate is unique due to its combined properties of both components, offering enhanced emulsifying and surfactant capabilities. This makes it particularly useful in applications requiring both stabilization and solubilization of compounds .
Properties
CAS No. |
39943-70-9 |
|---|---|
Molecular Formula |
C10H22O4S.C6H15NO3 C16H37NO7S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H,11,12,13);8-10H,1-6H2 |
InChI Key |
ATZAKPNPIMQYKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
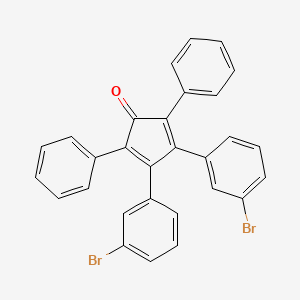
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)


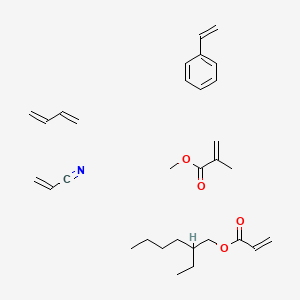
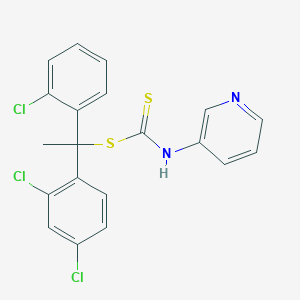
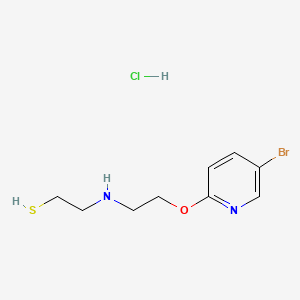
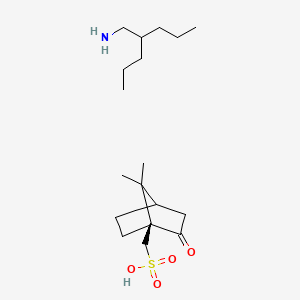
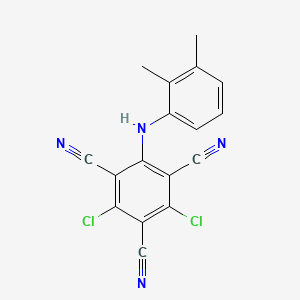
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
